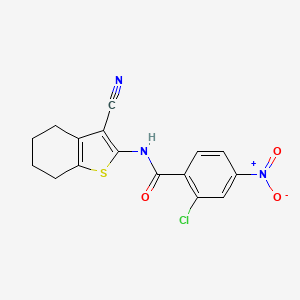
1-(Thiophene-2-carbonyl)pyrrolidine
Overview
Description
1-(Thiophene-2-carbonyl)pyrrolidine, also known as 1-TPCP, is an organic compound with a unique molecular structure. It has been widely studied for its potential applications in various scientific and medical fields. 1-TPCP is a cyclic compound composed of a thiophene ring and a pyrrolidine ring. It is a colorless, crystalline solid with a melting point of 85-87 °C and a boiling point of 154-156 °C.
Scientific Research Applications
Chemical Structure and Properties
- In a study of related compounds, the pyrrolidine ring of a molecule similar to 1-(Thiophene-2-carbonyl)pyrrolidine was found to adopt an envelope conformation, with the thiophene rings being planar. The molecular structure was stabilized by weak C—H⋯O hydrogen bonds and van der Waals interactions (Ray et al., 1998).
Synthetic Utility in Organic Chemistry
- The utility of thiophene-based compounds in organic synthesis has been highlighted, particularly in reacting with carbonyl-related compounds to yield functionality-rich aldol-type constructs (Rassu et al., 2000).
- A novel protocol for the synthesis of substituted pyrrolidines, involving thiophene as a key component, was developed. This process is significant for its regioselective synthesis capabilities (Karthikeyan et al., 2007).
Electrochemical and Photophysical Properties
- The electrochromic properties of a copolymer derived from a thiophene-based compound similar to 1-(Thiophene-2-carbonyl)pyrrolidine were investigated, highlighting its potential in electrochromic devices (Tarkuç et al., 2008).
- Another study explored the photophysical and electrochemical properties of thiophene-based 2-arylpyridines, demonstrating their potential in optoelectronic applications like dye-sensitized solar cells (Coluccini et al., 2011).
- The enhancement of electrochromic properties of conducting polymers via copolymerization with thiophene-based compounds was also investigated, underscoring the material's versatility in color switching and transparency (Türkarslan et al., 2007).
Nanomaterials and Electronic Properties
- A first-principles study showed that carbon nanothreads derived from thiophene, among other heterocyclic rings, have promising electronic and mechanical properties for applications in nanomaterials (Demingos et al., 2021).
properties
IUPAC Name |
pyrrolidin-1-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-carbonyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)
![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)
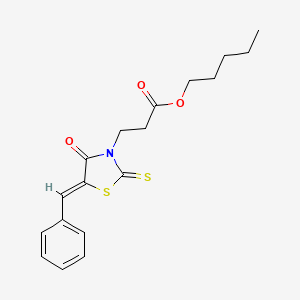
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)
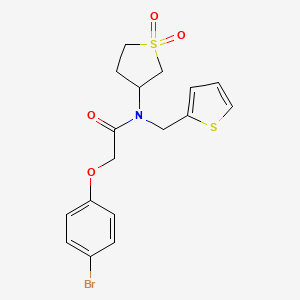
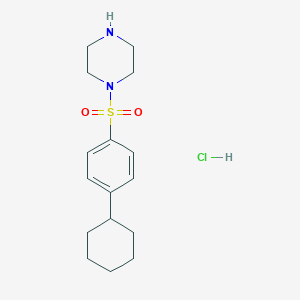
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)
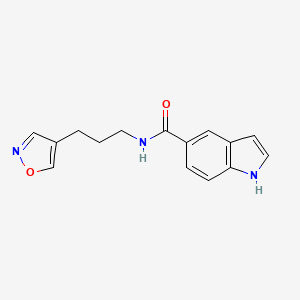
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)
